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Compound of Interest

Compound Name: 5-Phenethylisoxazol-4-amine

Cat. No.: B15322265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 5-Phenethylisoxazol-4-amine. Due to the absence of published
experimental data for this specific molecule, this document presents predicted spectroscopic
characteristics based on the analysis of its structural fragments. The information herein serves
as a foundational reference for researchers engaged in the synthesis, identification, and
characterization of novel isoxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Phenethylisoxazol-4-amine. These predictions
are derived from established principles of spectroscopy and data from analogous chemical
structures.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35-7.20 m 5H Ar-H
~4.50 -5.50 brs 2H -NH:2
~3.10-2.90 m 4H -CH2-CHz-
~8.10 S 1H Isoxazole C3-H

Solvent: CDCI3 or DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

~ 170 Isoxazole C5
~ 155 Isoxazole C3
~ 140 Aromatic C (quaternary)
~128-126 Aromatic CH
~ 100 Isoxazole C4
~35 -CHz-Ar
~ 28 -CH2-CH2-Ar
Solvent: CDCIs or DMSO-de
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3450 - 3250 Medium, Sharp (doublet) N Stret_Ch (asymmetric &
symmetric)

3100 - 3000 Medium to Weak Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1650 - 1580 Medium to Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong C=C and C=N ring stretching

1350 - 1250 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Fragmentation

[M]+ Molecular lon

[M - NH2]+ Loss of amine group

[M - C2Ha4]+ McLafferty rearrangement

[C7H7]+ Tropylium ion (from phenethyl group)

Generalized Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
outlined above. These should be adapted based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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o Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenethylisoxazol-4-amine in
0.5-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds).

e 'H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire a standard one-dimensional *H spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a proton-decoupled *3C spectrum. A larger number of scans will be necessary
compared to the *H spectrum.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Background Scan: Perform a background scan with no sample present to account for
atmospheric CO2z and Hz20.

o Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm~1.
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o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap
analyzer, coupled with an ionization source (e.g., Electrospray lonization - ESI or Electron
Impact - EI).

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

« Infusion: Introduce the sample solution into the ion source via direct infusion or through a
liquid chromatography (LC) system.

« lonization: lonize the sample using the chosen method (e.g., ESI in positive ion mode).

e Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the
expected molecular ion.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques in chemical structure elucidation.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationships in structure elucidation.

 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Phenethylisoxazol-
4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-
phenethylisoxazol-4-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

